molecular formula C12H9ClO2 B3146010 3-Methoxy-2-naphthoyl chloride CAS No. 58778-69-1

3-Methoxy-2-naphthoyl chloride

Cat. No. B3146010
M. Wt: 220.65 g/mol
InChI Key: VFJOJJWSUHOTSF-UHFFFAOYSA-N
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Patent
US03931103

Procedure details

To 4.55 grams of (VII) slurried in 25 milliliters of benzene, 3.57 grams of thionyl chloride was added. The mixture was refluxed for several hours and the solvent was removed to yield a thick yellow resinous product, 3-methoxy-2-naphthoyl chloride (VIII).
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([C:13]([OH:15])=O)=[CH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2.S(Cl)([Cl:18])=O>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[C:4]([C:13]([Cl:18])=[O:15])=[CH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2

Inputs

Step One
Name
Quantity
4.55 g
Type
reactant
Smiles
COC=1C(=CC2=CC=CC=C2C1)C(=O)O
Step Two
Name
Quantity
3.57 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for several hours
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=CC2=CC=CC=C2C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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